molecular formula C12H21N B14558566 (1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine CAS No. 62134-73-0

(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine

Cat. No.: B14558566
CAS No.: 62134-73-0
M. Wt: 179.30 g/mol
InChI Key: VSQSJJKAADDAGW-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine typically involves the reaction of cyclohexylamine with 2-ethylbut-2-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-ethylbut-2-en-1-amine: Similar structure but with an amine group instead of an imine group.

    Cyclohexylamine: Lacks the ethylbut-2-en-1-imine moiety.

    2-Ethylbut-2-enal: Contains the ethylbut-2-en-1-imine moiety but lacks the cyclohexyl group.

Uniqueness

(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

62134-73-0

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-cyclohexyl-2-ethylbut-2-en-1-imine

InChI

InChI=1S/C12H21N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h3,10,12H,4-9H2,1-2H3

InChI Key

VSQSJJKAADDAGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C=NC1CCCCC1

Origin of Product

United States

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